molecular formula C12H10ClNO3S B14353979 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one CAS No. 91579-93-0

1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one

Cat. No.: B14353979
CAS No.: 91579-93-0
M. Wt: 283.73 g/mol
InChI Key: LUKRQOIUJSYDOJ-UHFFFAOYSA-N
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Description

1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one is an organic compound with a complex structure that includes a benzenesulfonyl group attached to a pyrrole ring, which is further connected to a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one typically involves the reaction of benzenesulfonyl chloride with a pyrrole derivative under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of sulfinic acids or thiols.

Mechanism of Action

The mechanism of action of 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one is unique due to the presence of the chloroethanone group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

91579-93-0

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)pyrrol-2-yl]-2-chloroethanone

InChI

InChI=1S/C12H10ClNO3S/c13-9-12(15)11-7-4-8-14(11)18(16,17)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

LUKRQOIUJSYDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)CCl

Origin of Product

United States

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